molecular formula C18H13N3O2S B2529249 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide CAS No. 2034317-21-8

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide

Cat. No.: B2529249
CAS No.: 2034317-21-8
M. Wt: 335.38
InChI Key: NPYJDWDFCHHPLA-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of oxazolo[5,4-b]pyridine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide typically involves the cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide to form the oxazolo[5,4-b]pyridine core . This intermediate can then be further functionalized to introduce the thiophene-2-carboxamide group. The reaction conditions often involve the use of polyphosphoric acid or phosphorus oxychloride as cyclization agents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles to form substituted derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different oxidation states of the sulfur atom.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and cyclic amides.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazolo[5,4-b]pyridine core can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide is unique due to the combination of the oxazolo[5,4-b]pyridine and thiophene moieties, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-13(20-16(22)15-8-5-9-24-15)10-14-18(19-11)23-17(21-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYJDWDFCHHPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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